3,6-dimethyl-N-(2-methylphenyl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide
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Overview
Description
3,6-dimethyl-N-(2-methylphenyl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide is a heterocyclic compound that belongs to the class of isoxazolo[5,4-b]pyridines. These compounds are known for their diverse biological activities, including antibacterial, anticancer, and antiproliferative properties . The unique structure of this compound makes it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 3,6-dimethyl-N-(2-methylphenyl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide typically involves the annulation of a pyridine ring to 4-aminoisoxazoles or the closure of an isoxazole ring in functionalized pyridine derivatives . One common method involves the reaction of (3-fluoropyridin-2-yl)carboximidoyl chloride with an excess of aniline, followed by intramolecular cyclization . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
3,6-dimethyl-N-(2-methylphenyl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where halogen or nitro groups in the pyridine ring are replaced by nucleophiles such as amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3,6-dimethyl-N-(2-methylphenyl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Its antiproliferative properties are being explored for the treatment of various cancers.
Industry: The compound is used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 3,6-dimethyl-N-(2-methylphenyl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it has been studied as an inhibitor of cytochrome P450 CYP17, which is responsible for the biosynthesis of precursors of both androgens and estrogen . This inhibition can lead to reduced levels of these hormones, which is beneficial in the treatment of hormone-dependent cancers.
Comparison with Similar Compounds
Similar compounds to 3,6-dimethyl-N-(2-methylphenyl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide include other isoxazolo[5,4-b]pyridine derivatives, such as:
- 3,6-dimethylisoxazolo[5,4-b]pyridine-4-carboxylic acid
- N-(2-chlorophenyl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide These compounds share similar structural features but may differ in their biological activities and specific applications. The uniqueness of this compound lies in its specific substitution pattern and the resulting biological properties.
Properties
Molecular Formula |
C16H15N3O2 |
---|---|
Molecular Weight |
281.31 g/mol |
IUPAC Name |
3,6-dimethyl-N-(2-methylphenyl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C16H15N3O2/c1-9-6-4-5-7-13(9)18-15(20)12-8-10(2)17-16-14(12)11(3)19-21-16/h4-8H,1-3H3,(H,18,20) |
InChI Key |
VSJGBWQUVXIFBO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=C3C(=NOC3=NC(=C2)C)C |
Origin of Product |
United States |
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